1-Allylpyrrolidine-2-carboxylic acid

Description

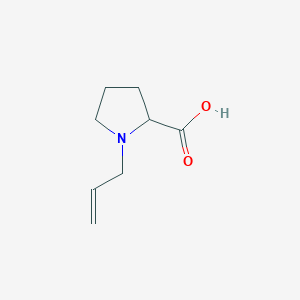

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFGDKIOOAKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585596 | |

| Record name | 1-Prop-2-en-1-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678988-13-1 | |

| Record name | 1-Prop-2-en-1-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Allylpyrrolidine 2 Carboxylic Acid

Foundational Synthetic Routes and Mechanistic Considerations

The primary synthesis of 1-Allylpyrrolidine-2-carboxylic acid often builds upon the readily available and chiral scaffold of proline (pyrrolidine-2-carboxylic acid). These foundational routes involve the functionalization of the pyrrolidine (B122466) ring, a core structure in many bioactive molecules and pharmaceuticals. acs.orgnih.gov

Nucleophilic Substitution and Carboxylation Protocols for Pyrrolidine Ring Functionalization

The most direct method for synthesizing this compound is through the N-alkylation of a pyrrolidine-2-carboxylate ester. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the pyrrolidine ring acts as a nucleophile.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom attacking an electrophilic allyl source, typically an allyl halide such as allyl bromide or allyl chloride. To facilitate this, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and to improve solubility in organic solvents. The nitrogen atom's nucleophilicity is a key factor, and its reactivity allows for the direct formation of the N-allyl bond. nih.gov

Protecting group chemistry is crucial in these protocols, especially when starting from an enantiomerically pure material like L-Proline (B1679175), to preserve the stereochemistry at the C-2 position. Common protecting groups for the amine, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), may be used if modifications are first required at the carboxylic acid, although for direct N-alkylation, protection is typically on the carboxyl group.

Table 1: General Protocol for N-Alkylation of Pyrrolidine-2-carboxylate

| Step | Description | Reagents & Conditions | Purpose |

| 1. Esterification | Protection of the carboxylic acid group. | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., SOCl₂, H₂SO₄) | Prevents the acidic proton from interfering with the base in the next step and improves solubility. |

| 2. N-Alkylation | Nucleophilic substitution to add the allyl group. | Allyl bromide (or other allyl halide), Weak base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF, Acetonitrile) | The pyrrolidine nitrogen attacks the allyl halide to form the C-N bond. |

| 3. Hydrolysis | Deprotection of the ester to yield the final carboxylic acid. | Aqueous base (e.g., NaOH, LiOH) followed by acidic workup. | Regenerates the carboxylic acid functionality. |

Role of Transition Metal Catalysis in Primary Synthesis

Transition metal catalysis offers powerful methods for the functionalization of heterocyclic compounds, including pyrrolidine derivatives. While direct N-allylation is often achieved without metal catalysts, transition metals, particularly palladium, play a significant role in more complex synthetic strategies and the formation of substituted pyrrolidine rings. nih.govmdpi.com

For instance, palladium-catalyzed reactions can be employed for the C-H functionalization of the pyrrolidine ring, allowing for the introduction of various substituents. nih.govresearchgate.net A key strategy involves a stereoselective Pd-catalyzed C-H activation-arylation protocol, which has been used on N-Boc-D-proline derivatives. nih.gov While this specific example leads to arylation, the underlying principle of transition metal-mediated C-H activation is a powerful tool for creating diverse pyrrolidine structures.

Furthermore, palladium catalysts are instrumental in cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions, which can be used to build complex molecules from simpler pyrrolidine-containing fragments. mdpi.com These methods provide access to a wide range of derivatives that would be difficult to synthesize using classical nucleophilic substitution alone.

Application of Phase-Transfer Catalysis in Alkylation Efficiency

Phase-transfer catalysis (PTC) is a valuable technique for enhancing the efficiency of N-alkylation reactions, particularly when dealing with reactants that have poor mutual solubility. phasetransfer.com In the synthesis of this compound, the starting material (proline or its ester) and the allyl halide exist in different phases (aqueous and organic, respectively).

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the deprotonated proline anion from the aqueous or solid phase into the organic phase where the allyl halide is present. phasetransfercatalysis.com This approach offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly accelerated.

Milder Reaction Conditions: PTC can eliminate the need for strong, hazardous, and expensive bases like sodium hydride, allowing the use of inexpensive inorganic bases such as potassium carbonate or sodium hydroxide. phasetransfer.com

Improved Yields and Selectivity: PTC can minimize side reactions, such as the dehydrohalogenation of the alkylating agent, leading to higher yields of the desired N-alkylated product. phasetransfer.com

The mechanism involves the quaternary ammonium cation forming an ion pair with the carboxylate anion, rendering it soluble in the organic solvent. This allows the nucleophilic nitrogen to react efficiently with the allyl halide.

Advanced Synthetic Strategies and Optimization

Beyond foundational methods, advanced strategies focus on achieving high levels of stereocontrol and utilizing novel catalytic systems for greater efficiency and sustainability.

Enantioselective Synthesis of Chiral Pyrrolidine-2-carboxylic Acid Derivatives

The synthesis of enantiomerically pure this compound is of paramount importance, as the biological activity and catalytic performance of chiral molecules are often specific to a single enantiomer. nih.gov The most straightforward approach is to start with an enantiopure precursor, such as commercially available L-proline or D-proline. The subsequent N-alkylation is typically stereoretentive, meaning it does not affect the existing stereocenter at the C-2 position.

More advanced catalytic methods can create or control stereocenters during the synthesis. Asymmetric allylic alkylation reactions, for example, can be used to establish a stereogenic quaternary center, which can then be transformed into a 2,2-disubstituted pyrrolidine. nih.gov While this creates a different substitution pattern, it highlights the power of catalytic enantioselective methods in constructing complex chiral pyrrolidine scaffolds.

Table 2: Comparison of Enantioselective Synthesis Approaches

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilizes a readily available enantiopure starting material like L-proline. | Simple, reliable, stereochemistry is pre-determined. Requires careful handling to prevent racemization. |

| Catalytic Asymmetric Synthesis | Creates the chiral center during the reaction using a chiral catalyst. | Highly versatile, can generate various stereoisomers. Involves more complex catalyst systems (e.g., transition metal complexes with chiral ligands). nih.gov |

Emerging Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in the enantioselective synthesis of chiral compounds. These methods are prized for their high selectivity, mild reaction conditions, and environmental compatibility.

Several biocatalytic strategies are applicable to the synthesis of chiral pyrrolidine carboxylic acids:

Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the transformed product. For example, amidase-containing whole-cell catalysts have been used to resolve racemic trans-pyrrolidine-2,5-dicarboxamide into (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high enantioselectivity. nih.gov

Desymmetrization: Enzymes can selectively modify one of several identical functional groups in a symmetrical (meso) molecule to create a chiral product. Biocatalytic desymmetrization of meso cis-pyrrolidinedicarboxamide has been shown to afford enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid. nih.gov

Engineered Enzymes: Through directed evolution, enzymes like cytochrome P450 can be engineered to perform specific reactions, such as intramolecular C(sp3)–H amination, to construct chiral pyrrolidines with good to excellent enantioselectivity. acs.org

These biocatalytic methods provide powerful and sustainable routes to enantiomerically pure pyrrolidine-2-carboxylic acid derivatives, which are essential precursors for this compound. acs.orgnih.gov

Photocatalytic Deprotection Methodologies

The removal of the N-allyl group from this compound can be approached through modern photocatalytic methods. These techniques offer mild and selective conditions for deprotection, often avoiding the harsh reagents used in traditional methods. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for the cleavage of C-N bonds.

The general mechanism for photocatalytic deallylation involves the generation of a reactive radical species upon excitation of a photocatalyst by visible light. This process can initiate the cleavage of the N-allyl bond. For instance, a photocatalyst, upon absorbing a photon, can enter an excited state with sufficient energy to engage in single-electron transfer (SET) processes. In the context of N-allyl amines, an oxidative quenching cycle can be employed. The excited photocatalyst can accept an electron from the nitrogen atom of the allylpyrrolidine derivative, forming a nitrogen-centered radical cation. This intermediate is susceptible to fragmentation or further reactions that lead to the cleavage of the allyl group.

While specific photocatalytic deprotection of this compound is not extensively documented, analogous transformations on similar N-allyl amine and amino acid derivatives provide a strong basis for its feasibility. For example, photocatalytic methods have been developed for the deconstructive cyclization of 1,7-enynes using α-aminoalkyl radicals as traceless initiators, showcasing the controlled cleavage of C-N bonds under photocatalytic conditions rsc.org.

The choice of photocatalyst is crucial for the efficiency of the deprotection. Common photocatalysts for such transformations include iridium and ruthenium complexes, as well as organic dyes like Eosin Y. The reaction conditions, such as the solvent, light source, and any additives, are optimized to achieve high yields and selectivity.

Below is a table summarizing potential photocatalytic systems for the deprotection of N-allyl groups:

| Photocatalyst | Light Source | General Mechanism | Potential Products |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Blue LED | Oxidative Quenching | Pyrrolidine-2-carboxylic acid, propene |

| Ru(bpy)₃Cl₂ | Visible Light | Reductive or Oxidative Quenching | Pyrrolidine-2-carboxylic acid, propene |

| Eosin Y | Green LED | Oxidative Quenching | Pyrrolidine-2-carboxylic acid, propene |

Derivatization and Functionalization Reactions

Oxidative Transformations and Corresponding Product Formations

The this compound molecule offers two primary sites for oxidation: the allyl group and the pyrrolidine ring. Oxidative transformations can lead to a variety of functionalized products.

Oxidative Cleavage of the Allyl Group: A common and synthetically useful transformation is the oxidative cleavage of the allyl double bond. This can be achieved using various reagents, with ozonolysis being a classic example. Treatment of this compound with ozone, followed by a reductive or oxidative workup, would yield different products. A reductive workup (e.g., with dimethyl sulfide or zinc) would produce an aldehyde, specifically (S)-1-(2-oxoethyl)pyrrolidine-2-carboxylic acid. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, (S)-1-(carboxymethyl)pyrrolidine-2-carboxylic acid.

Another method for the oxidative cleavage of the N-allyl group is a one-pot procedure using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric oxidant like sodium periodate (NaIO₄) organic-chemistry.org. This reaction proceeds through the dihydroxylation of the double bond to form a diol, which is then cleaved by the periodate to yield the aldehyde.

Epoxidation of the Allyl Group: The double bond of the allyl group can be epoxidized using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield (S)-1-(oxiran-2-ylmethyl)pyrrolidine-2-carboxylic acid, a versatile intermediate for further functionalization.

The following table summarizes various oxidative transformations of the allyl moiety:

| Reagent(s) | Transformation | Product |

| 1. O₃; 2. Me₂S | Ozonolysis (reductive workup) | (S)-1-(2-oxoethyl)pyrrolidine-2-carboxylic acid |

| 1. O₃; 2. H₂O₂ | Ozonolysis (oxidative workup) | (S)-1-(carboxymethyl)pyrrolidine-2-carboxylic acid |

| OsO₄ (cat.), NaIO₄ | Oxidative Cleavage | (S)-1-(2-oxoethyl)pyrrolidine-2-carboxylic acid |

| m-CPBA | Epoxidation | (S)-1-(oxiran-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Reductive Conversions and Resultant Product Characterization

The carboxylic acid and the allyl group of this compound can undergo reduction under different conditions.

Reduction of the Carboxylic Acid: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose . The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent such as tetrahydrofuran (THF) would yield (S)-(1-allylpyrrolidin-2-yl)methanol. The product can be characterized by the disappearance of the carboxylic acid proton signal and the appearance of a new signal for the primary alcohol protons in the ¹H NMR spectrum. Infrared (IR) spectroscopy would show the disappearance of the broad O-H and C=O stretching bands of the carboxylic acid and the appearance of a broad O-H stretch for the alcohol.

Reduction of the Allyl Group (Hydrogenation): The double bond of the allyl group can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel researchgate.net. The hydrogenation of this compound would yield (S)-1-propylpyrrolidine-2-carboxylic acid. The success of the reaction can be monitored by ¹H NMR spectroscopy, observing the disappearance of the vinyl proton signals.

It is also possible to achieve the simultaneous reduction of both the allyl group and the carboxylic acid, although this would likely require harsh conditions. A more controlled approach would be to perform the reductions sequentially.

The table below outlines the reductive conversions:

| Reagent(s) | Functional Group Reduced | Product |

| LiAlH₄ | Carboxylic Acid | (S)-(1-allylpyrrolidin-2-yl)methanol |

| H₂, Pd/C | Allyl Group | (S)-1-propylpyrrolidine-2-carboxylic acid |

Substitution Reactions Involving the Allyl Moiety

The allyl group in this compound is susceptible to various substitution reactions, particularly those catalyzed by transition metals. These reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): The Tsuji-Trost reaction is a powerful method for the functionalization of allylic substrates wikipedia.org. Although the allyl group in this compound does not have a leaving group, derivatives of this compound, where the allyl group is modified to contain a leaving group (e.g., acetate, carbonate), can undergo this reaction. The reaction proceeds through a π-allyl palladium intermediate, which can then be attacked by a wide range of nucleophiles. This allows for the introduction of various substituents at the allylic position.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene organic-chemistry.org. While this compound itself would act as the alkene component, its derivatives could be designed to participate in intramolecular Heck reactions to form bicyclic structures beilstein-journals.org. For instance, if the pyrrolidine nitrogen were attached to an aryl halide, an intramolecular Heck reaction could lead to the formation of a fused ring system.

The following table provides examples of potential substitution reactions:

| Reaction Name | Catalyst | Reactant(s) | Product Type |

| Tsuji-Trost Reaction | Pd(0) complex | Allylic acetate derivative + Nucleophile | Substituted allylic pyrrolidine |

| Heck Reaction (Intramolecular) | Pd(OAc)₂ | N-(halophenyl)-allylpyrrolidine derivative | Bicyclic pyrrolidine derivative |

Cyclization Reactions and Ring Closure Mechanisms

The presence of both the pyrrolidine ring and the allyl group in this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of bicyclic and more complex heterocyclic structures.

Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes. To utilize RCM, a second double bond needs to be introduced into the molecule. For example, if the carboxylic acid is converted to an amide with an allylic amine, the resulting diene could undergo RCM to form a bicyclic lactam. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. The mechanism involves the formation of a metallacyclobutane intermediate, followed by the extrusion of a small olefin (e.g., ethylene) to form the cyclic product.

Intramolecular Diels-Alder Reaction: The allyl group can act as a dienophile in an intramolecular Diels-Alder reaction if a suitable diene is present in the molecule. For instance, if the nitrogen atom is attached to a furan-containing moiety, an intramolecular [4+2] cycloaddition could occur, leading to the formation of a polycyclic bridged system researchgate.net.

Radical Cyclization: Radical cyclization reactions can also be employed. For example, the generation of a radical at a position that can attack the allyl double bond would lead to the formation of a new ring. Such reactions can be initiated by radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride.

The table below summarizes potential cyclization strategies:

| Reaction Type | Catalyst/Initiator | Precursor Requirement | Product Type |

| Ring-Closing Metathesis | Grubbs' Catalyst | Diene-containing derivative | Bicyclic lactam or amine |

| Intramolecular Diels-Alder | Heat or Lewis Acid | Diene-containing derivative | Polycyclic bridged system |

| Radical Cyclization | AIBN, Bu₃SnH | Precursor with a radical source | Bicyclic pyrrolidine |

Intermolecular Hydroamination Reactions of Allylic Substrates

Intermolecular hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. The allyl group of this compound can serve as a substrate for such reactions, leading to the formation of diamine derivatives. These reactions are often catalyzed by transition metals.

Rhodium-Catalyzed Hydroamination: Rhodium complexes have been shown to be effective catalysts for the hydroamination of allylic amines nih.gov. The reaction of this compound with a primary or secondary amine in the presence of a rhodium catalyst could lead to the formation of a 1,2-diamine derivative. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands.

Gold-Catalyzed Hydroamination: Gold catalysts have also been employed for the hydroamination of alkenes uchicago.edunih.govorganic-chemistry.org. Cationic gold(I) complexes can activate the double bond of the allyl group towards nucleophilic attack by an amine. This can provide a mild and efficient route to diamine products.

Iridium-Catalyzed Hydroamination: Iridium catalysts have also been developed for the hydroamination of allylic amines, affording 1,2-diamine products with good yields and regioselectivity utexas.eduacs.org.

The table below presents examples of catalysts used in intermolecular hydroamination:

| Catalyst System | Amine Substrate | Expected Product |

| Rhodium-BIPHEP complex | Primary or Secondary Amine | 1,2-Diamine derivative |

| [Au(PPh₃)Cl]/AgOTf | Primary or Secondary Amine | 1,2-Diamine derivative |

| Iridium complex | Aryl Amine | 1,2-Diamine derivative |

Stereochemical Considerations and Asymmetric Synthesis Applications

Enantioselective Synthesis of Chiral 1-Allylpyrrolidine-2-carboxylic Acid

The primary route for the enantioselective synthesis of this compound begins with a readily available chiral precursor: a naturally occurring amino acid. Specifically, the (S)-enantiomer of the target compound is typically synthesized from (S)-proline (L-proline), while the (R)-enantiomer can be accessed from (R)-proline (D-proline).

The key transformation is the selective N-alkylation of the proline molecule. A common and effective method involves the deprotonation of the secondary amine in the pyrrolidine (B122466) ring using a strong, non-nucleophilic base, followed by the introduction of an allyl group.

A Representative Synthetic Approach:

Protection/Activation: The carboxylic acid group of the starting proline is often protected, for instance, as an ester, to prevent unwanted side reactions.

Deprotonation: A strong base, such as lithium hexamethyldisilazide (LHMDS), is used to selectively remove the proton from the nitrogen atom, generating a nucleophilic amide.

N-Allylation: An allyl halide, typically allyl bromide, is then added to the reaction mixture. The nitrogen anion attacks the allyl bromide in a nucleophilic substitution reaction (SN2), forming the N-allyl bond.

Deprotection: The protecting group on the carboxylic acid is removed, often through hydrolysis, to yield the final this compound product.

This strategy is highly efficient as it leverages the inherent chirality of the starting material, ensuring the stereochemical integrity of the C2 center is maintained throughout the synthesis.

This compound as a Chiral Building Block in Organic Synthesis

A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger molecule without loss of its stereochemical purity. This compound serves as an exemplary chiral building block due to a combination of valuable structural features. nih.gov The pharmaceutical industry, in particular, has a rising demand for such chiral intermediates to improve drug efficacy. wikipedia.org

These features make it a versatile synthon for creating diverse and complex molecules, allowing chemists to introduce both a constrained cyclic amine and a modifiable olefinic chain in a single, stereochemically defined step.

| Structural Feature | Significance in Synthesis |

|---|---|

| Predefined (S) or (R) Stereocenter | Transfers chirality directly to the target molecule, eliminating the need for asymmetric induction or chiral resolution steps later in the synthesis. |

| Rigid Pyrrolidine Ring | Imparts conformational constraint on the final molecule, which is often crucial for binding to biological targets like enzymes and receptors. |

| Carboxylic Acid Group | Acts as a handle for forming amide bonds (e.g., in peptide synthesis) or can be converted to other functional groups (alcohols, ketones, etc.). |

| Terminal Allyl Group | A versatile functional group that can participate in a wide range of subsequent reactions, including olefin metathesis, hydroboration-oxidation, epoxidation, and thiol-ene coupling. |

Application in Asymmetric Synthesis of Complex Molecules

The utility of this compound as a chiral building block is demonstrated in its application toward the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. nih.govnih.gov While proline derivatives are widely used, the N-allyl variant provides a unique tool for introducing an additional point of molecular diversity.

For example, in the synthesis of complex proline analogs designed as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), similar strategies involving the alkylation of proline scaffolds are employed. mendeley.com The synthesis of these complex structures often involves a multi-step sequence where the pyrrolidine core provides the foundational stereochemistry. The allyl group on this compound serves as a latent functional group that can be elaborated late in a synthetic sequence to build molecular complexity, for instance, by adding new ring systems or connecting different parts of a molecule via olefin metathesis.

Role as a Chiral Auxiliary in Synthetic Pathways

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction on an achiral substrate. After the desired chiral center has been created, the auxiliary is cleaved from the molecule.

While proline and its derivatives are renowned as organocatalysts for inducing enantioselectivity in reactions, the specific use of this compound as a cleavable chiral auxiliary is not widely documented. acs.orgnih.gov Its primary role is that of a chiral building block, where the pyrrolidine scaffold is permanently integrated into the final molecular structure. The inherent rigidity and stereochemistry of the pyrrolidine ring influence the conformation of the growing molecule, but it is not typically removed post-reaction.

Utilization in Peptide Synthesis and Analog Design

As a derivative of proline, this compound is classified as a non-proteinogenic or "unusual" amino acid. Its incorporation into peptide chains is a powerful strategy for designing peptide analogs and peptidomimetics with enhanced or novel properties. Commercial availability of protected derivatives, such as (R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid, underscores its use as a reagent in peptide synthesis. rsc.org

When substituted for a natural proline residue, it can introduce significant changes:

Conformational Constraint: The N-allyl group can influence the cis-trans isomerization of the peptide bond, thereby altering the secondary structure (e.g., helices, turns) of the peptide. raineslab.com

Increased Stability: The non-natural side chain can render the peptide more resistant to enzymatic degradation by proteases, increasing its biological half-life.

Novel Functionality: The allyl group provides a unique chemical handle within the peptide chain that is orthogonal to the functional groups of natural amino acids. This allows for site-specific modification of the peptide after its synthesis.

Bioconjugation Techniques Employing this compound Derivatives

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. The allyl group present in this compound is an exceptionally useful functional handle for modern bioconjugation strategies due to its participation in highly selective and bioorthogonal "click" reactions. nih.gov

When this amino acid is incorporated into a peptide or used to derivatize a larger molecule, its allyl group enables covalent linkage to biomolecules using several powerful techniques:

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of a thiol (often from a cysteine residue on a protein) across the allyl double bond. nih.gov It is highly efficient, can be initiated with light under biocompatible conditions, and proceeds with high selectivity, making it ideal for labeling proteins. nih.govrsc.org

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium-based complexes, can be performed in aqueous environments. raineslab.combeilstein-journals.org The allyl group can undergo cross-metathesis with another olefin-containing molecule (e.g., an olefin-tagged protein), creating a stable linkage. nih.govox.ac.uk This method has been successfully applied to the site-selective modification of proteins. ox.ac.uk

The presence of the allyl group thus transforms this compound from a simple building block into a versatile tool for chemical biology, enabling the construction of well-defined peptide-protein conjugates, antibody-drug conjugates (ADCs), or surface-immobilized biomolecules.

Applications in Advanced Organic Synthesis and Chemical Research

Construction of Complex Molecular Architectures

The inherent stereochemistry and bifunctional nature of 1-allylpyrrolidine-2-carboxylic acid make it an important starting material for asymmetric synthesis, where the goal is to build intricate, three-dimensional molecules with precise spatial arrangements. The pyrrolidine (B122466) ring provides a rigid, chiral scaffold, influencing the stereochemical outcome of subsequent reactions. Organic chemists utilize this compound as a foundational element, elaborating upon its structure to create more complex molecular frameworks.

The allyl group attached to the nitrogen atom is particularly significant. It serves as a versatile chemical handle for a variety of coupling and modification reactions. For instance, the double bond in the allyl group can participate in olefin metathesis, radical additions, or oxidation reactions, allowing for the introduction of new functional groups or the fusion of additional ring systems. The carboxylic acid moiety can be transformed into esters, amides, or other derivatives, providing another point for molecular extension. nih.gov This dual functionality enables a modular approach to synthesis, where complex target molecules are assembled piece by piece from this fundamental chiral unit. A notable synthetic strategy involves the C(sp³)–H activation of proline derivatives, a modern technique used to create elaborate analogs for research purposes. nih.gov

Design and Synthesis of Specialty Chemicals

In the realm of materials science and specialty chemicals, this compound and its derivatives are employed in the production of unique chemical entities. The ability to undergo polymerization or be grafted onto surfaces via the allyl group allows for the creation of functionalized polymers and materials with specific properties. The pyrrolidine core can impart desirable characteristics such as thermal stability or specific binding capabilities. These specialty chemicals find use in various industrial processes, including the development of chiral catalysts and ligands for asymmetric catalysis, where the stereochemistry of the pyrrolidine ring is crucial for inducing enantioselectivity in chemical reactions.

| Feature | Synthetic Utility |

| Chiral Pyrrolidine Core | Provides a rigid stereochemical template for asymmetric synthesis. |

| Carboxylic Acid Group | Allows for derivatization into amides, esters, etc., for peptide synthesis or molecular elaboration. nih.gov |

| Allyl Group | Acts as a versatile functional handle for reactions like cross-coupling, metathesis, and click chemistry. |

Development of Pharmaceutical Intermediates and Precursors

The pyrrolidine-2-carboxylic acid scaffold is a common structural motif found in a multitude of pharmaceutical agents. Consequently, this compound serves as a key drug intermediate. medchemexpress.comnih.gov The synthesis of many drugs begins with proline or its derivatives. nih.gov The core structure is integral to drugs targeting a wide range of conditions. For example, the pyrrolidine ring is a central component in drugs such as the erectile dysfunction treatment Avanafil and the hepatitis C inhibitor Elbasvir. nih.gov

The compound's role as a precursor allows for the systematic modification of its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. ontosight.ai Synthetic chemists can modify the allyl group or the carboxylic acid to produce a library of related compounds, which are then screened for biological activity. This process is fundamental to modern drug discovery and development. Patents in the field of medicinal synthesis frequently describe methods for preparing various pyrrolidine-2-carboxylic acid derivatives, highlighting their importance as foundational molecules for new therapeutic agents. google.comgoogle.com

Research into Metabolic Pathways and Pharmacological Potential

This compound is utilized in biochemical research to explore metabolic processes and uncover new pharmacological activities. The carboxylic acid group is a key feature, as drugs containing this moiety can undergo specific metabolic transformations in the body. researchgate.net These pathways, which include the formation of acyl-CoA thioesters and acyl glucuronides, are critical areas of study in toxicology and drug metabolism, as they can influence a drug's efficacy and safety profile. researchgate.netnih.gov

Researchers have also investigated natural and synthetic conjugates of pyrrolidine-2-carboxylic acid for their biological effects. For instance, a naturally occurring sesquiterpene lactone conjugate, Xanthatin-13-(pyrrolidine-2-carboxylic acid), isolated from burdock leaf, has been shown to protect cells against oxidative stress. nih.gov This compound was found to up-regulate the expression of the G6PD gene, a key enzyme in the cellular oxidative stress defense pathway. nih.gov Such findings demonstrate the potential for derivatives of this compound to modulate biological pathways and serve as leads for the development of new therapeutic agents. ontosight.ai

| Derivative/Conjugate | Biological Activity Studied | Key Finding |

| Xanthatin-13-(pyrrolidine-2-carboxylic acid) | Oxidative Stress Defense | Up-regulates the G6PD gene, enhancing cellular protection. nih.gov |

| General Carboxylic Acid Drugs | Metabolic Bioactivation | Can form reactive acyl-CoA thioesters and acyl glucuronides. researchgate.net |

Probing Receptor Subtypes with Derivatized Probes

A sophisticated application of this compound and its analogs is in the creation of molecular probes to study specific protein and receptor subtypes. By systematically modifying the core structure, scientists can design ligands that bind with high affinity and selectivity to a particular biological target, such as a receptor subtype. nih.gov

This approach has been successfully applied in neuroscience to investigate ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for neurotransmission in the central nervous system. Researchers have synthesized libraries of proline analogs to develop selective antagonists for different iGluR subtypes. nih.govnih.gov For example, extensive structure-activity relationship (SAR) studies on derivatives of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid led to the discovery of potent and selective antagonists for the NMDA receptor, with a preference for the GluN2A subtype. nih.gov Similarly, rational ligand design based on the proline scaffold resulted in the development of (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, a selective antagonist for the kainic acid receptor subtype 1 (GluK1). nih.gov These highly specialized molecules act as chemical tools, allowing researchers to dissect the specific roles of different receptor subtypes in health and disease.

Biochemical and Molecular Biological Studies

Enzyme Inhibition Mechanism Research

Proline analogs are known to act as inhibitors of enzymes involved in proline metabolism, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Proline Dehydrogenase (PRODH). nih.govnih.gov These enzymes play crucial roles in cellular metabolism and are considered targets in various diseases, including cancer. nih.govnih.gov The inhibitory action of proline analogs is often competitive, with the inhibitor binding to the enzyme's active site, which normally accommodates proline or its immediate precursors. nih.govnih.gov

The inhibitory potential of a proline analog is determined by its structural similarity to the natural substrate and its ability to form favorable interactions with the enzyme's active site residues. For instance, a study on PYCR1 inhibitors demonstrated that N-formyl l-proline (B1679175) (NFLP) exhibited a 17-fold increase in affinity compared to proline, likely due to additional hydrogen bonding opportunities provided by the formyl group. nih.gov This suggests that the N-allyl group of 1-Allylpyrrolidine-2-carboxylic acid could similarly influence its binding affinity to proline-metabolizing enzymes. The allyl group, being hydrophobic, might interact with nonpolar residues in the active site, potentially leading to a distinct inhibitory profile.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| N-formyl l-proline (NFLP) | PYCR1 | 100 µM | Competitive |

| l-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2 mM | Competitive |

| cyclopentanecarboxylate (CPC) | PYCR1 | - | Competitive |

| l-thiazolidine-4-carboxylate (l-T4C) | PYCR1 | - | Competitive |

| l-thiazolidine-2-carboxylate (l-T2C) | PYCR1 | - | Competitive |

| S-(–)-tetrahydro-2-furoic acid | PRODH | 0.3 mM | Competitive |

| cyclobutane-1,1-dicarboxylic acid | PRODH | 1.4 - 6 mM | Competitive |

| cyclobutanecarboxylic acid | PRODH | 1.4 - 6 mM | Competitive |

| cyclopropanecarboxylic acid | PRODH | 1.4 - 6 mM | Competitive |

| cyclopentanecarboxylic acid | PRODH | 1.4 - 6 mM | Competitive |

| 2-oxobutyric acid | PRODH | 1.4 - 6 mM | Competitive |

| (2S)-oxetane-2-carboxylic acid | PRODH | 1.4 - 6 mM | Competitive |

Protein Interaction Studies

Proline residues are critical for protein structure and function, often found in turns and loops on the protein surface where they can engage in interactions with other proteins. mdpi.com The rigid structure of the pyrrolidine (B122466) ring restricts the conformational flexibility of the polypeptide backbone, influencing protein folding and stability. merckmillipore.com Proline and its analogs can participate in non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which are crucial for protein-protein recognition and the stability of protein complexes. researchgate.net

The N-allyl group of this compound would likely enhance its hydrophobic character, potentially strengthening its interactions with nonpolar pockets on protein surfaces. This could be particularly relevant in the context of proline-rich motifs, which are known to mediate protein-protein interactions in a wide range of cellular processes. mdpi.com The presence of the allyl group could modulate the binding affinity and specificity of proline-rich domains to their target proteins.

Investigations into Modulating Protein Conformation and Function

The incorporation of proline analogs into polypeptide chains can significantly alter protein conformation and function. nih.gov This is primarily due to the unique conformational constraints imposed by the pyrrolidine ring, which affects the cis/trans isomerization of the peptide bond preceding the proline residue. merckmillipore.com This isomerization is a rate-limiting step in the folding of many proteins. merckmillipore.com

Comparative Biochemical Profiling with Analogous Pyrrolidine Derivatives

The biochemical profile of this compound can be further understood by comparing it with other pyrrolidine derivatives. For instance, N-acyl proline derivatives have been investigated as transdermal permeation enhancers, with the length of the N-acyl chain influencing their efficacy. nih.gov This suggests that the nature of the N-substituent is a key determinant of the biological activity of proline derivatives.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are instrumental in predicting how 1-Allylpyrrolidine-2-carboxylic acid might interact with biological targets such as enzymes and receptors. While specific docking studies on this exact compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on analogous proline derivatives. These studies help in identifying potential protein targets and understanding the structural basis of inhibition or activation.

The pyrrolidine (B122466) ring provides a conformationally constrained scaffold that can orient appended functional groups into specific binding pockets of a protein. For this compound, the key interacting groups are the carboxylic acid and the N-allyl group. The carboxylate moiety is a strong hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues like lysine (B10760008) or arginine in an active site. The allyl group, being hydrophobic, can engage in van der Waals interactions within nonpolar pockets of a protein.

Molecular docking studies on various proline derivatives have successfully predicted their binding modes and affinities for a range of biological targets. For example, derivatives of proline have been investigated as inhibitors of enzymes like matrix metalloproteases (MMPs) and metallo-β-lactamases. mdpi.com In these studies, the pyrrolidine scaffold correctly positions substituents to interact with specific subsites of the enzyme's active cleft. mdpi.com Docking simulations for N-substituted proline hybrids have also been used to elucidate binding modes within the active site of bacterial enzymes like tyrosyl-tRNA synthetase, correlating well with observed antimicrobial activity. tandfonline.com

A hypothetical docking scenario for this compound could involve targeting an enzyme where a combination of polar and nonpolar interactions is crucial for binding. The predicted binding energy and interaction types can be summarized in a table, based on typical values observed for similar small molecule-enzyme interactions.

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Enzyme

| Parameter | Predicted Value/Interaction | Interacting Moiety of Ligand |

|---|---|---|

| Binding Affinity (ΔG) | -6.5 to -8.5 kcal/mol | Whole Molecule |

| Hydrogen Bonds | Yes (2-3 interactions) | Carboxylic Acid |

| Hydrophobic Interactions | Yes (multiple contacts) | Allyl Group, Pyrrolidine Ring |

| Ionic Interactions | Possible (with Lys/Arg) | Carboxylic Acid (as carboxylate) |

This table is illustrative and based on computational studies of analogous proline derivatives. The values represent plausible predictions pending experimental validation.

These computational predictions are the first step in identifying potential biological roles for this compound and guide the selection of targets for in vitro and in vivo testing.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide deep insights into its conformational preferences and electronic properties, which are fundamental to its chemical behavior and biological activity.

Conformational Analysis: The structure of proline and its derivatives is characterized by the puckering of the five-membered pyrrolidine ring, which typically adopts either an "endo" or "exo" pucker (also referred to as "down" and "up"). nih.gov These conformations influence the spatial orientation of substituents. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a relatively low energy barrier between them compared to other amino acids. nih.gov For this compound, the N-allyl group introduces additional rotational freedom.

DFT calculations, often at the B3LYP/6-31G** level of theory or higher, can be used to determine the relative energies of these different conformers. nih.govresearchgate.net Studies on N-acetyl-N'-methylamide derivatives of proline have shown that substitution at the α-carbon can influence the stability of cis and trans isomers. nih.gov For this compound, DFT would allow for the mapping of the potential energy surface related to ring puckering and the rotation around the N-C(allyl) bond, identifying the lowest energy (most stable) conformations. A recent study combined DFT with wave-function methods to accurately determine the structures and rotational constants of proline, highlighting the complexity of its conformational landscape. acs.org

Reactivity Prediction: DFT is also employed to calculate various molecular descriptors that predict chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. Other calculated properties include the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Table 2: Predicted DFT-Calculated Properties for Proline Analogs

| Property | Significance | Typical Predicted Values (Illustrative) |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.0 to -7.5 eV |

| LUMO Energy | Electron-accepting ability | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Chemical reactivity/stability | 4.5 to 6.0 eV |

| Dipole Moment | Polarity | 2.0 to 4.0 Debye |

| Most Stable Pucker | Ring Conformation | Endo or Exo (depending on substitution) |

This table presents typical ranges for proline derivatives based on published DFT studies and serves as an estimation for this compound. masjaps.com

These theoretical calculations are invaluable for understanding the intrinsic properties of this compound, predicting its behavior in chemical reactions, and providing a basis for interpreting its interactions with biological systems.

Chemoinformatics and Automated Route Search Methodologies for Derivative Discovery

Chemoinformatics combines computational methods with chemical information to support drug discovery and chemical synthesis. For this compound, these approaches can be used to explore its chemical space and identify novel derivatives with potentially enhanced biological activity or improved properties.

Derivative Discovery: Using the structure of this compound as a starting point, virtual libraries of derivatives can be generated by systematically modifying its functional groups. For instance, the allyl group could be replaced with other alkyl or aryl groups, and the carboxylic acid could be converted to esters, amides, or other bioisosteres. Chemoinformatic tools can then be used to calculate various molecular descriptors for these virtual compounds, such as lipophilicity (logP), molecular weight, and polar surface area, to predict their drug-likeness according to rules like Lipinski's Rule of Five.

Automated Route Search: Once promising derivatives are identified in silico, a significant challenge is to devise efficient synthetic routes. Automated synthesis planning tools are emerging to address this challenge. These programs use databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic pathways from a target molecule back to commercially available starting materials. This approach can uncover novel and more efficient synthetic strategies that may not be immediately obvious to a human chemist. While specific automated route searches for this compound derivatives are not published, the general methodology has been successfully applied to related structures, demonstrating its potential. For example, automated approaches have been used to discover new synthetic routes for proline derivatives from biomass-derived feedstocks.

The integration of chemoinformatics for virtual screening and automated synthesis planning creates a powerful workflow for accelerating the discovery and development of new chemical entities based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 1-allylpyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves allylation of pyrrolidine-2-carboxylic acid derivatives. For example, N-propargyl-2-allylpyrrolidine intermediates can be prepared via nucleophilic substitution or transition-metal-catalyzed coupling. Optimization includes varying catalysts (e.g., Co₂(CO)₈ for cycloaddition reactions), solvents (THF or DMF), and temperature (room temperature to reflux) to enhance yield and regioselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

Q. What role does the allyl group play in modulating the compound’s reactivity in asymmetric catalysis?

The allyl moiety enhances steric and electronic tunability, enabling participation in cycloaddition reactions (e.g., Pauson-Khand reactions to form indolizidines). The prochiral center at C2 of the pyrrolidine ring facilitates stereoselective transformations, which are vital for synthesizing bioactive alkaloids .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Stability studies should employ accelerated degradation assays (e.g., 40°C/75% RH for 1 month) with monitoring via LC-MS. The carboxylic acid group may undergo decarboxylation under acidic conditions, while the allyl group is susceptible to oxidation, requiring inert atmospheres for storage .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

Initial screens include:

- Receptor binding assays (e.g., AT₁ receptor affinity tests, as in pyrrolidine-2-carboxamide derivatives ).

- Enzyme inhibition studies (e.g., ACE inhibitors like Ceranapril analogs ).

- Cytotoxicity profiling using cell lines to assess therapeutic index.

Advanced Research Questions

Q. How can this compound be utilized in Pauson-Khand cycloaddition to synthesize complex heterocycles?

Methodology : React N-propargyl-2-allylpyrrolidine with Co₂(CO)₈ under CO atmosphere (1 atm) in THF, followed by NMO·H₂O oxidation. This yields indolizidine scaffolds (Table 4, ). Key parameters:

- Catalyst loading : 1.2 equiv Co₂(CO)₈.

- Reaction time : 20 h at rt.

- Workup : Column chromatography to isolate regioisomers.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Reproducibility checks : Validate purity (>98% via HPLC) and stereochemistry (X-ray/NMR).

- Meta-analysis : Compare assay conditions (e.g., cell lines, receptor subtypes) from conflicting studies. For example, AT₁ receptor affinity in varied with acyl chain length, requiring SAR re-evaluation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking simulations : Use software (e.g., AutoDock) to model binding to AT₁ receptors, leveraging crystal structures of homologous ligands.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. What synthetic modifications enhance enantiomeric resolution for pharmacological applications?

- Chiral auxiliaries : Use Boc-protected intermediates (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) for diastereomeric crystallization .

- Enzymatic resolution : Lipase-catalyzed hydrolysis of ester derivatives to isolate (S)-enantiomers .

Q. How do structural variations in the pyrrolidine ring affect metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.